
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid” is a chemical compound with the molecular formula C29H25NO4 . It is also known by other names such as Fmoc-(S)-3-Amino-4-(1-naphthyl)-butyric acid, (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid, and Fmoc-(1-naphthyl)-L-beta-homoalanine .
Molecular Structure Analysis
The molecular weight of this compound is 451.5 g/mol . The IUPAC name for this compound is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid . The InChI representation of this compound is InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 451.5 g/mol . The compound has a XLogP3-AA value of 5.8, indicating its lipophilicity . It has 2 hydrogen bond donors .
Applications De Recherche Scientifique
Synthesis and Chemo-Selective Properties
The compound has been explored for its synthesis and chemo-selective properties, notably in the formation of substituted 9-aryl-9H-fluorenes. The orientation of the intramolecular aromatic substitution reaction is influenced by substituents on the aryl rings, contributing to the selective formation of compounds like benzo[a]fluorenes. Additionally, the compound exhibits chiral properties and diastereoisomers due to restricted rotation around a C–C bond, with kinetic and thermodynamic parameters obtained from Eyring plot analysis (Teng et al., 2013).
Radioligand Development for PET Imaging
This compound has been used in the synthesis of carbon-11-labeled aminoalkylindole derivatives. These derivatives have potential applications as cannabinoid receptor radioligands for PET imaging, particularly in the context of alcohol abuse. The synthesized compounds were obtained with high radiochemical yields and specific activity, demonstrating their suitability for imaging purposes (Gao et al., 2014).
Development of Selective Estrogen Receptor Modulators
The compound has played a role in the synthesis of carbon-14-labeled isotopomers of selective estrogen receptor modulators (SERMs), illustrating its relevance in drug development and molecular biology studies. This involves complex synthesis pathways, including palladium-catalyzed alpha-keto arylation and Ullmann reaction processes (Kuo et al., 2007).
Fluorescent Probe Development for Alzheimer’s Disease
The compound contributes to the creation of novel fluorescent probes for β-amyloids, important in diagnosing Alzheimer’s disease. The synthesized probes exhibit high binding affinities toward Aβ(1–40) aggregates, highlighting their potential in molecular diagnostics (Fa et al., 2015).
Fluorescence Derivatization of Amino Acids
This compound has been utilized in fluorescence derivatization of amino acids, revealing its potential in biochemical assays and studies. The derivatized amino acid compounds exhibit strong fluorescence, indicating their applicability in biological assays and research (Frade et al., 2007).
Mécanisme D'action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
Given its use in proteomics research , it’s plausible that it interacts with proteins or peptides, possibly influencing their structure or function.
Biochemical Pathways
As a compound used in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
Given its use in proteomics research
Action Environment
It’s known that the compound is stored at 2-8°c , suggesting that temperature may play a role in its stability.
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVUQGMQTZWKV-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
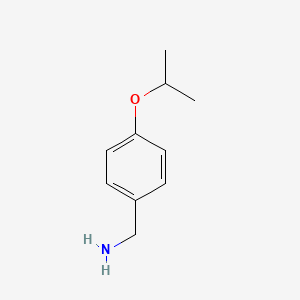
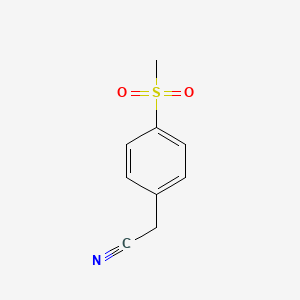
![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)





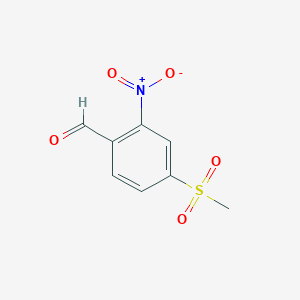
![1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1302809.png)
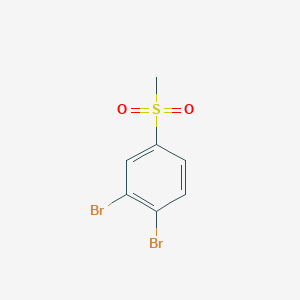

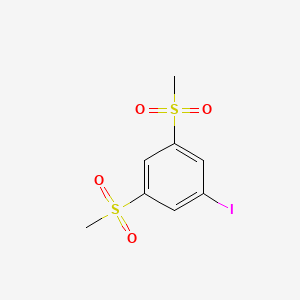
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)
